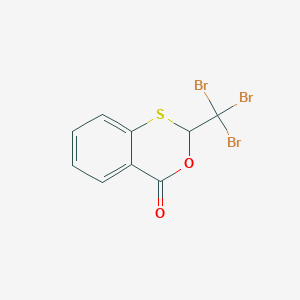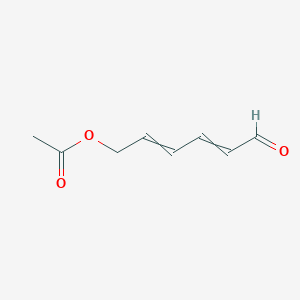
6-Oxohexa-2,4-dien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxohexa-2,4-dien-1-yl acetate is a chemical compound with the molecular formula C8H12O2 It is known for its unique structure, which includes a conjugated diene system and an acetate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexa-2,4-dien-1-yl acetate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an acetylenic compound under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
6-Oxohexa-2,4-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Oxohexa-2,4-dien-1-yl acetate exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows for interactions with electrophiles and nucleophiles, facilitating a range of transformations. The acetate group can be hydrolyzed or substituted, leading to different reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadien-1-yl acetate: Similar in structure but lacks the oxo group.
Hexa-2,4-dien-1-ol acetate: Contains a hydroxyl group instead of an oxo group.
Hexa-2,4-dien-1-yl acetate: Similar but with different stereochemistry.
Uniqueness
6-Oxohexa-2,4-dien-1-yl acetate is unique due to its oxo group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
91661-01-7 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
6-oxohexa-2,4-dienyl acetate |
InChI |
InChI=1S/C8H10O3/c1-8(10)11-7-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
AQKBMDSEZRMYPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)


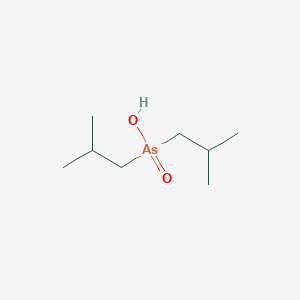
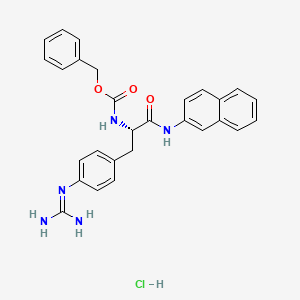
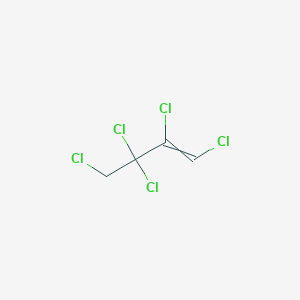
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
